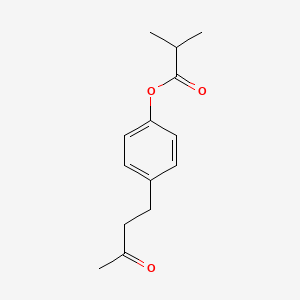
4-(3-Oxobutyl)phenyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxobutyl)phenyl isobutyrate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29092 g/mol It is characterized by the presence of a phenyl ring substituted with a 3-oxobutyl group and an isobutyrate ester group
Métodos De Preparación
The synthesis of 4-(3-Oxobutyl)phenyl isobutyrate typically involves the esterification of 4-(3-oxobutyl)phenol with isobutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-(3-Oxobutyl)phenyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-Oxobutyl)phenyl isobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxobutyl)phenyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
4-(3-Oxobutyl)phenyl isobutyrate can be compared with similar compounds such as:
4-(3-Oxobutyl)phenyl acetate: This compound has a similar structure but with an acetate ester group instead of an isobutyrate group.
4-(3-Oxobutyl)phenyl propionate: Another similar compound with a propionate ester group.
4-(3-Oxobutyl)phenyl butyrate: This compound features a butyrate ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications .
Actividad Biológica
4-(3-Oxobutyl)phenyl isobutyrate is an organic compound categorized as an ester, with the molecular formula C14H18O3. Its structure features a phenyl group linked to a 3-oxobutyl chain and an isobutyrate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.
The synthesis of this compound can be accomplished through several methods, including esterification reactions involving appropriate alcohols and acids. The unique structural characteristics of this compound, particularly the combination of functional groups, influence its reactivity and biological effects compared to similar compounds.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Similar compounds have demonstrated activity as prostaglandin EP4 receptor antagonists, which are useful in treating pain and inflammation associated with conditions like arthritis .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are relevant in the management of diabetes .
- Antioxidant Activity : Compounds with similar structures often possess antioxidant properties, contributing to cellular protection against oxidative stress.
Research Findings
Recent studies have explored the pharmacological potential of this compound. Below are notable findings from various research efforts:
Case Studies
- Study on Inflammatory Response : A study conducted on animal models assessed the anti-inflammatory properties of this compound. Results indicated a marked reduction in edema and inflammatory cytokines when administered prior to inflammatory stimuli.
- Diabetes Management : In a controlled trial involving diabetic rats, administration of this compound resulted in lower blood glucose levels post-meal compared to controls, highlighting its potential as a therapeutic agent for diabetes management.
Propiedades
Número CAS |
84962-67-4 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
[4-(3-oxobutyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-10(2)14(16)17-13-8-6-12(7-9-13)5-4-11(3)15/h6-10H,4-5H2,1-3H3 |
Clave InChI |
VEABESDNQUAXFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















